1-(3-Hydroxyphenyl)-1,2-propanediol
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Overview
Description
1-(3-Hydroxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanediol typically involves the hydroxylation of phenylpropanediol derivatives. One common method is the catalytic hydrogenation of 3-hydroxyacetophenone, followed by reduction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpropanediol derivatives.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,2-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyacetophenone: Shares a similar hydroxylated phenyl structure but differs in the presence of an acetyl group instead of a propanediol moiety.
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Another hydroxylated phenyl compound with additional functional groups.
Uniqueness: 1-(3-Hydroxyphenyl)-1,2-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O3 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9-12H,1H3 |
InChI Key |
FRXDKFQPTLRFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)O |
Origin of Product |
United States |
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